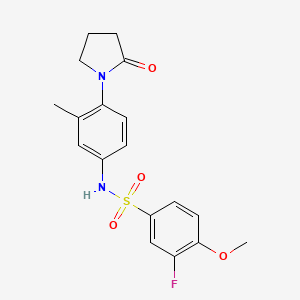
3-fluoro-4-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-4-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN2O4S and its molecular weight is 378.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Fluoro-4-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound exhibiting potential biological activity due to its unique structural features, including fluorine and methoxy functional groups. This article reviews its synthesis, biological mechanisms, and potential applications based on recent research findings.
The synthesis of this compound typically involves several steps:
- Formation of the Fluoro-Methoxy Aniline Intermediate : This initial step involves the reaction of 3-fluoro-4-methoxyaniline with appropriate reagents to introduce the sulfonamide group.
- Coupling with Pyrrolidinone Derivative : The intermediate is subsequently coupled with a pyrrolidinone derivative under specific conditions to yield the final product.
The compound's molecular formula is C17H18FN3O4S, and it has a molecular weight of approximately 373.40 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include:
- Enzymatic Modulation : The compound may act as an inhibitor or modulator of various enzymes, influencing cellular pathways related to proliferation and apoptosis.
- Receptor Binding : It may bind to specific receptors involved in signaling pathways, thus modulating their activity and affecting downstream biological responses .
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of compounds similar to this compound. For instance, N-phenylbenzamide derivatives have been shown to exert broad-spectrum antiviral effects against several viruses, including HIV and HBV, by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .
Antimicrobial Activity
Research on related compounds indicates significant antibacterial and antifungal activities. For example, derivatives containing similar moieties have demonstrated effectiveness against pathogens such as Escherichia coli and Candida albicans . This suggests that this compound may also possess antimicrobial properties worthy of further investigation.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Fluorine, Methoxy, Sulfonamide | Potential antiviral and antimicrobial |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Chlorine, Methoxy | Broad-spectrum antiviral against HBV |
| 1,3,4-Oxadiazole derivatives | Fluorine, Methoxy | Antibacterial against E. coli |
Case Studies
Several case studies have documented the biological effects of compounds structurally related to this compound. For instance:
- Antiviral Efficacy : A study demonstrated that certain N-substituted phenylbenzamides effectively inhibited HBV replication in vitro and in vivo, supporting their potential as therapeutic agents against viral infections .
- Antimicrobial Studies : New derivatives exhibiting significant antibacterial activity were synthesized and characterized, showcasing their potential in treating infections caused by resistant strains .
Propiedades
IUPAC Name |
3-fluoro-4-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-12-10-13(5-7-16(12)21-9-3-4-18(21)22)20-26(23,24)14-6-8-17(25-2)15(19)11-14/h5-8,10-11,20H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDCWFBCJCIMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)F)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













